molecular formula C9H8N2O2 B046324 Imidazo[1,2-a]pyridin-3-ylacetic acid CAS No. 17745-04-9

Imidazo[1,2-a]pyridin-3-ylacetic acid

Cat. No. B046324
CAS RN: 17745-04-9
M. Wt: 176.17 g/mol
InChI Key: ZVBVKRNOISRONE-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-ylacetic acid is a chemical compound that is part of the imidazopyridine class . This class of compounds is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-ylacetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-ylacetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-3-ylacetic acid is complex, with a fused bicyclic 5–6 heterocycle being one of its key features .


Chemical Reactions Analysis

The synthesis of this compound involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Synthesis of Bioactive Molecules

Imidazo[1,2-a]pyridin-3-ylacetic acid derivatives are pivotal in synthesizing a wide range of bioactive molecules. These derivatives serve as key intermediates in multicomponent condensation reactions, which are instrumental in creating compounds with antibacterial , antifungal , and antiviral properties . The versatility of these reactions allows for the synthesis of complex molecules that can be tailored for specific biological activities.

Pharmaceutical Applications

In the pharmaceutical industry, imidazo[1,2-a]pyridin-3-ylacetic acid derivatives are used to develop medications like zolpidem and alpidem . Zolpidem is commonly prescribed for short-term treatment of insomnia, leveraging its hypnotic effects by blocking γ-aminobutyric acid receptors . This highlights the compound’s significance in creating therapeutics with fewer side effects compared to traditional medications.

Cancer Research

Research has proposed the use of imidazo[1,2-a]pyridine derivatives in cancer treatment due to their potential anti-cancer properties . These compounds are being explored for their ability to inhibit the growth of cancer cells, offering a promising avenue for developing new oncological therapies.

Cardiovascular Disease Treatment

The derivatives of imidazo[1,2-a]pyridin-3-ylacetic acid are also being studied for their application in treating cardiovascular diseases . Their role in modulating biological pathways related to heart health is of particular interest, as it could lead to novel treatments for a range of cardiovascular conditions.

Neurodegenerative Disease Management

Alzheimer’s disease and other neurodegenerative conditions are another area where imidazo[1,2-a]pyridine derivatives show potential . The compounds are being investigated for their neuroprotective effects and their ability to improve cognitive functions in affected individuals.

Development of Tranquilizers

The tranquilizing effects of imidazo[1,2-a]pyridin-3-ylacetic acid derivatives are leveraged in the development of new tranquilizers . These compounds offer an alternative to benzodiazepine tranquilizers, with a focus on reducing side effects and improving patient outcomes.

Optoelectronic Devices

In the field of materials science, imidazo[1,2-a]pyridine compounds are being utilized in the development of optoelectronic devices . Their unique properties make them suitable for use in sensors, emitters for confocal microscopy, and imaging applications, showcasing their versatility beyond biomedical applications.

Agrochemical Research

Lastly, imidazo[1,2-a]pyridine derivatives play a significant role in agrochemical research . They are integral components of various agrochemicals, contributing to the development of products that protect crops from pests and diseases, thereby enhancing agricultural productivity.

Future Directions

Imidazo[1,2-a]pyridin-3-ylacetic acid and similar compounds have potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name

2-imidazo[1,2-a]pyridin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBVKRNOISRONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170311
Record name Imidazo(1,2-a)pyridine-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-3-ylacetic acid

CAS RN

17745-04-9
Record name Imidazo[1,2-a]pyridine-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17745-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo(1,2-a)pyridine-3-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017745049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AMMT Mehmood, AB Iyer, S Arif, M Junaid… - Sports and Energy …, 2019 - Elsevier
The higher prevalence of obesity and type-2 diabetes especially among the consumers in developed countries are demanding for prevention therapy through functional foods. Milk …
Number of citations: 9 www.sciencedirect.com

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